molecular formula C9H8F3NO2 B8319420 2,2,2-Trifluoroethoxybenzamide

2,2,2-Trifluoroethoxybenzamide

Cat. No.: B8319420
M. Wt: 219.16 g/mol
InChI Key: DOFAIOAQLWCBAR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethoxybenzamide is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H2,13,14)

InChI Key

DOFAIOAQLWCBAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.2 g (0.0299 mole) of 2-aminomethylpyridine and 12.1 g (0.114 mole) of sodium carbonate in 100 ml of benzene is added dropwise a solution of 9.8 g (0.0285 mole) of 5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzoyl chloride in 30 ml benzene. The mixture is stirred for about 16 hours at room temperature. Water and diethyl ether are added. The ether layer is separated, washed with water, then with saturated aqueous sodium chloride solution. The solution is dried over magnesium sulfate, and the magnesium sulfate is removed by filtration. The filtrate is evaporated to provide a white solid, 5-benzyloxy-N-(2-pyridylmethyl)-2-(2,2,2-trifluoroethoxybenzamide. The infrared and nuclear magnetic resonance spectra of this product are consistent with the assigned structure.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzoyl chloride
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyleneimine (2.9 g., 0.068 mole), triethylamine (6.8 g., 0.068 mole) and diethyl ether (250 ml.) are cooled to 0° C. and stirred while adding 2,5-di-(2,2,2-trifluoroethoxy)benzoyl chloride (22.8 g., 0.068 mole). The mixture is allowed to warm to room temperature and filtered. The filtrate is treated with 6.6 N isopropanol-hydrochloric acid mixture and filtered and the solvent evaporated in vacuo to give N-(2-chloroethyl)-2,5-di-(2,2,2-trifluoroethoxy-benzamide, m.p. 87°-88.5° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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